Difluorodiphenylmethane

Description

BenchChem offers high-quality Difluorodiphenylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluorodiphenylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

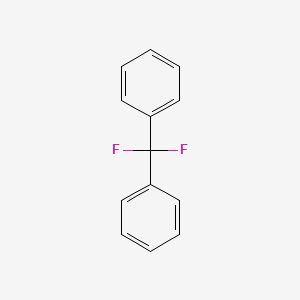

Structure

3D Structure

Properties

IUPAC Name |

[difluoro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDRHCAWKTYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189557 | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-11-2 | |

| Record name | 1,1′-(Difluoromethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Guide to the Synthesis and Properties of Difluorodiphenylmethane: A Versatile Fluorinated Building Block

Abstract

Difluorodiphenylmethane, encompassing its benzylic (α,α-difluoro) and aromatic substituted (e.g., 4,4'-difluoro) isomers, represents a class of organofluorine compounds of significant interest to the scientific community. The incorporation of the gem-difluoromethylene group or aromatic fluorine substituents imparts unique physicochemical properties that are highly sought after in drug discovery and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to difluorodiphenylmethane, a comprehensive summary of its properties, and a discussion of its key applications, with a focus on providing practical insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Difluoromethylene Bridge

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry.[1][2][3] The difluoromethylene group (-CF2-) is particularly noteworthy, serving as a key pharmacophore and a functional bioisostere for less stable or metabolically labile groups like carbonyls, ethers, or thiols.[4][5] Its presence can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing drug candidates.[1] Difluorodiphenylmethane, as a core scaffold, provides a foundational structure for accessing more complex molecules that leverage these benefits. This guide will dissect the critical aspects of its synthesis and chemical character, providing a framework for its effective utilization in research and development.

Synthetic Pathways to Difluorodiphenylmethane

The synthesis of difluorodiphenylmethane can be approached through several distinct strategies, each with its own merits and challenges. The choice of method often depends on the desired isomer (benzylic vs. aromatic substitution) and the scale of the reaction.

Deoxygenative Difluorination of Benzophenone

One of the most direct and common methods for synthesizing α,α-difluorodiphenylmethane is the deoxygenative difluorination of its corresponding ketone, benzophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms.

Causality of Experimental Choices: Diaryl ketones like benzophenone are less reactive than their aliphatic counterparts.[6] Therefore, potent fluorinating reagents and often elevated temperatures are required to drive the reaction to completion. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are typically employed.[6][7] While effective, DAST can decompose hazardously at temperatures above 90°C, making Deoxo-Fluor® or newer crystalline reagents like XtalFluor-E® preferable for safety, especially on a larger scale.[4][8][9][10] The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic fluoride attack.[11]

Detailed Experimental Protocol: Synthesis of α,α-Difluorodiphenylmethane via Deoxygenative Difluorination

-

Hazard Note: This procedure should be conducted by trained personnel in a well-ventilated fume hood. Fluorinating reagents are corrosive and react with moisture. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Preparation: To a dry flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzophenone (1.0 equiv).

-

Reagent Addition: Under a positive pressure of nitrogen, add Deoxo-Fluor® (3.0 equiv) to the flask. Note: The reaction can often be run neat, but an anhydrous, non-polar solvent like toluene can be used if solubility is an issue.[6]

-

Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require up to 24 hours for complete conversion.[6]

-

Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure α,α-difluorodiphenylmethane.

Friedel-Crafts Alkylation for Aromatic Substitution

For the synthesis of aromatically substituted isomers, such as 4,4'-difluorodiphenylmethane, a two-step industrial process is commonly used. This begins with a Friedel-Crafts type reaction.

Reaction Overview: Fluorobenzene is reacted with formaldehyde in the presence of a strong acid catalyst, typically an organic sulfonic acid.[12][13] Fluorobenzene serves as both the reactant and the solvent, being used in large excess. This reaction yields an isomeric mixture of difluorodiphenylmethane (DFDPM), predominantly the 4,4'- and 2,4'-isomers.[14] This mixture is then typically oxidized to produce 4,4'-difluorobenzophenone, a key monomer for high-performance polymers like PEEK.[12][13][14]

Caption: Industrial synthesis of 4,4'-difluorobenzophenone.

Other Synthetic Approaches

-

From Diaminodiphenylmethane: An alternative route to 4,4'-difluorodiphenylmethane involves the diazotization of 4,4'-diaminodiphenylmethane in concentrated hydrogen fluoride, followed by thermal decomposition of the resulting diazonium fluoride salt (a variation of the Balz-Schiemann reaction).[15][16][17] The intermediate is then oxidized to the corresponding benzophenone.[15][16]

-

Direct Fluorination of Diphenylmethane: While conceptually simple, the direct electrophilic fluorination of diphenylmethane is often less practical. The reaction can suffer from low yields and poor regioselectivity, producing a mixture of ortho- and para-substituted ring products.[8] Furthermore, oxidation of the benzylic position to benzophenone is a significant competing side reaction.[18]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of difluorodiphenylmethane vary depending on the position of the fluorine atoms. The table below summarizes key data for both the benzylic isomer (α,α-) and a primary aromatic isomer (4,4'-).

| Property | α,α-Difluorodiphenylmethane | 4,4'-Difluorodiphenylmethane |

| CAS Number | 360-11-2[9] | 457-68-1[11] |

| Molecular Formula | C₁₃H₁₀F₂[9] | C₁₃H₁₀F₂[11] |

| Molecular Weight | 204.21 g/mol [9] | 204.22 g/mol [11] |

| IUPAC Name | [difluoro(phenyl)methyl]benzene[9] | 1,1'-(methylene)bis(4-fluorobenzene) |

| Appearance | Not specified (likely liquid) | White/colorless solid or liquid[11] |

| Melting Point | N/A | 28-30 °C[11][14] |

| Boiling Point | N/A | 258-265 °C[14] |

| Density | N/A | ~1.15 g/mL at 20-25 °C[14] |

| Solubility | Insoluble in water (predicted) | Insoluble in water[10][14] |

Applications in Research and Industry

The unique properties conferred by fluorine make difluorodiphenylmethane derivatives valuable in several high-tech fields.

Medicinal Chemistry and Drug Development

The α,α-difluorodiphenylmethane scaffold is of particular interest in medicinal chemistry. The gem-difluoromethylene unit serves as a stable, non-hydrolyzable bioisostere of a carbonyl group. This substitution can prevent metabolic oxidation or reduction at that position, thereby increasing the metabolic stability and bioavailability of a drug candidate. Its incorporation can also modulate the acidity of nearby protons and alter binding interactions with protein targets.

Materials Science

4,4'-Difluorodiphenylmethane is a crucial intermediate in the manufacture of specialty chemicals and advanced materials.[11] Its most significant application is as a precursor to 4,4'-difluorobenzophenone.[13][14] This resulting ketone is a primary monomer for producing polyether ether ketone (PEEK), a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in the aerospace, automotive, and medical implant industries.[11][13]

Synthetic Intermediate

As a versatile chemical building block, difluorodiphenylmethane is an important raw material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[11][14]

Conclusion

Difluorodiphenylmethane is a valuable fluorinated compound whose synthesis and applications are of significant academic and industrial importance. The development of reliable synthetic methods, such as the deoxygenative difluorination of benzophenones and catalyzed Friedel-Crafts reactions, has made this scaffold readily accessible. Its unique properties, stemming from the strategic placement of fluorine atoms, ensure its continued relevance as a key building block in the design of next-generation pharmaceuticals and high-performance materials. This guide has provided a comprehensive overview intended to equip researchers with the foundational knowledge to effectively synthesize and utilize this versatile chemical entity.

References

-

Stavber, S., Zupan, M., Jereb, M., & Zupan, B. (2004). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor™ F-TEDA-BF 4. Organic & Biomolecular Chemistry, 2(18), 2667-2671. [Link]

-

Jereb, M., Zupan, M., & Stavber, S. (2004). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4. The Journal of Organic Chemistry, 69(15), 5102-5107. [Link]

-

Ye, F., Ge, Y., Spannenberg, A., & Beller, M. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3161-3165. [Link]

-

Various Authors. (2021-2025). Synthesis of gem-difluorinated analogs of drugs and further... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779134, Difluorodiphenylmethane. PubChem. Retrieved from [Link]

- Google Patents. (2017). CN106687431A - Method for producing geminal difluoro compound.

- Google Patents. (2007). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

Wang, J., et al. (2020). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[8]-Sulfonyloxy. ChemRxiv. [Link]

-

Various Authors. (n.d.). Electrochemical fluorination of triphenylmethane using two different... ResearchGate. [Link]

- Google Patents. (1979).

-

Luth, M. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Various Authors. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry... ResearchGate. [Link]

Sources

- 1. Deoxygenation [organic-chemistry.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DAST - Enamine [enamine.net]

- 6. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]

- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 10. WO2007014692A1 - Process for preparing 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 11. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 12. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 13. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 16. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. scholar.gist.ac.kr [scholar.gist.ac.kr]

An In-depth Technical Guide to Difluorodiphenylmethane: Structure, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorine Placement

In the landscape of modern organic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluorodiphenylmethane framework, characterized by a central methylene bridge connecting two phenyl rings, each bearing a fluorine atom, represents a class of compounds whose utility is profoundly dictated by the specific location of these fluorine substituents. This guide provides a detailed exploration of the principal isomers of difluorodiphenylmethane, with a primary focus on the industrially significant 4,4'-difluorodiphenylmethane and the structurally distinct geminal isomer, 1,1'-(difluoromethylene)bis(benzene) .

We will dissect their chemical structures, physicochemical properties, and synthesis methodologies. For drug development professionals, understanding the nuances between these isomers is critical; the placement of fluorine dramatically influences metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This document serves as a technical resource, elucidating the causality behind experimental choices and providing actionable protocols for laboratory application.

The Workhorse Intermediate: 4,4'-Difluorodiphenylmethane

Often referred to as bis(4-fluorophenyl)methane, the 4,4'-isomer is a pivotal intermediate in the synthesis of high-performance polymers and specialized fine chemicals.[3][4] Its symmetrical structure and the electron-withdrawing nature of the para-fluorine atoms confer specific reactivity and stability.[3]

Chemical Identity and Structure

-

IUPAC Name: 1,1'-(Methylene)bis(4-fluorobenzene)

The molecule consists of a central methylene group (CH₂) acting as a bridge between the C1 carbons of two separate benzene rings. Each ring is substituted with a fluorine atom at the C4 position (para- position) relative to the methylene bridge.

Caption: Chemical structure of 4,4'-Difluorodiphenylmethane.

Physicochemical Properties

The properties of 4,4'-difluorodiphenylmethane make it suitable for a variety of synthetic applications, particularly those requiring subsequent high-temperature reactions.

| Property | Value | Source |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 28-30 °C | [8] |

| Boiling Point | 265 °C | [3][6] |

| Density | ~1.15 g/cm³ at 20-25 °C | [3][6][8] |

| Purity | >98.0% (GC) | |

| Solubility | Insoluble in water | [5][8] |

| Refractive Index (n20/D) | ~1.536-1.54 | [3] |

Synthesis Protocol: Acid-Catalyzed Reaction of Fluorobenzene and Formaldehyde

A common and industrially scalable method for synthesizing 4,4'-difluorodiphenylmethane involves the acid-catalyzed reaction of excess fluorobenzene with a formaldehyde source.[9][10] This electrophilic substitution reaction primarily yields the 4,4'-isomer along with the 2,4'-isomer, which can be separated in subsequent steps if necessary.[10]

Principle: Fluorobenzene acts as both the reactant and the solvent. An organic sulfonic acid protonates formaldehyde, generating a highly electrophilic species that attacks the electron-rich fluorobenzene ring. The para-directing effect of the fluorine substituent favors substitution at the 4-position. A second substitution reaction on another fluorobenzene molecule yields the final product.

Detailed Protocol:

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add fluorobenzene (10 molar equivalents) and a catalytic amount of an organic sulfonic acid (e.g., methanesulfonic acid).

-

Initiation: Begin vigorous stirring and heat the mixture to a reflux temperature appropriate for fluorobenzene.

-

Reagent Addition: Slowly add paraformaldehyde (1 molar equivalent) to the stirred, heated solution over a period of 1-2 hours. The rate of addition is critical to control the exotherm and prevent unwanted side reactions.

-

Reaction: Maintain the reaction mixture at reflux for 4-6 hours after the addition is complete. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

-

Purification:

-

Remove the excess fluorobenzene via distillation under reduced pressure.

-

The resulting crude product, an isomeric mixture of difluorodiphenylmethane, can be further purified by vacuum distillation to isolate the desired product from non-volatile by-products.[10]

-

Caption: Workflow for the synthesis of 4,4'-Difluorodiphenylmethane.

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It shows a singlet for the methylene protons (CH₂) at approximately 3.91 ppm. The aromatic protons appear as two multiplets or triplets in the range of 6.97-7.11 ppm.[11]

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum shows a peak for the methylene carbon around 40.4 ppm. The aromatic carbons appear at approximately 115.5 ppm (d, J = 21.1 Hz), 130.4 ppm (d, J = 7.9 Hz), 136.7 ppm (d, J = 3.0 Hz), and 161.6 ppm (d, J = 242.8 Hz), with the large coupling constant characteristic of a carbon directly bonded to fluorine.[11]

-

Mass Spectrometry (HRMS-APCI): The high-resolution mass spectrum will show a molecular ion peak [M+H]⁺ at approximately 205.0829, confirming the molecular formula C₁₃H₁₀F₂.[11]

Applications in Research and Drug Development

The primary utility of 4,4'-difluorodiphenylmethane is as a precursor to 4,4'-difluorobenzophenone .[9][10] This ketone is a key monomer for producing high-performance thermoplastics like Polyetheretherketone (PEEK), which are valued in aerospace, automotive, and medical implants for their thermal stability and chemical resistance.[4]

In the context of drug discovery, the bis(4-fluorophenyl)methane scaffold is a valuable building block. The fluorine atoms can block metabolic oxidation at the para-positions, a common metabolic "soft spot," thereby increasing the half-life of a potential drug candidate.[2] Furthermore, fluorine can modulate the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets.[1] This makes 4,4'-difluorodiphenylmethane a desirable starting material for synthesizing novel therapeutic agents and agrochemicals.[3][8]

The Geminal Isomer: 1,1'-(Difluoromethylene)bis(benzene)

This isomer, where both fluorine atoms are attached to the same methylene bridge carbon, possesses fundamentally different chemical properties and synthetic applications compared to its 4,4'-counterpart.

Chemical Identity and Structure

-

IUPAC Name: [difluoro(phenyl)methyl]benzene[7]

-

CAS Number: 360-11-2[7]

-

Molecular Formula: C₁₃H₁₀F₂[7]

-

Molecular Weight: 204.21 g/mol [7]

The structure features a difluoromethylene group (CF₂) bridging two phenyl rings. This "gem-difluoro" motif is of significant interest in medicinal chemistry.

Caption: Chemical structure of 1,1'-(Difluoromethylene)bis(benzene).

Properties and Applications

The gem-difluoromethylene group is a non-hydrolyzable isostere of a carbonyl or ketone group. This property is highly valuable in drug design, where replacing a metabolically labile ketone with a stable CF₂ group can drastically improve a drug's pharmacokinetic profile without significantly altering its conformation or ability to bind to a target. While less common as a bulk industrial chemical, it serves as a crucial building block in medicinal chemistry for creating more robust drug candidates. Its synthesis often involves the fluorination of the corresponding diphenyl ketone (benzophenone) using reagents like diethylaminosulfur trifluoride (DAST).

Conclusion for the Field Professional

For researchers in materials science and polymer chemistry, 4,4'-difluorodiphenylmethane is an indispensable, commercially available precursor for high-performance materials. Its synthesis is robust and scalable, making it a reliable starting point for multi-ton production.

For scientists in drug discovery, the distinction between isomers is paramount. While the 4,4'-isomer provides a metabolically stable scaffold, the gem-difluoro isomer, 1,1'-(difluoromethylene)bis(benzene) , offers a powerful tool for bioisosteric replacement of a ketone functional group. The choice of isomer is therefore a strategic decision based on the specific design objective, whether it be enhancing polymer stability or improving the metabolic profile of a bioactive molecule. Understanding the synthesis and reactivity of these fluorinated building blocks is essential for innovation in both fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779134, Difluorodiphenylmethane. Available at: [Link]

-

Supporting Information for: Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of Diphenylmethanols. Available at: [Link]

- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Available at: [Link]

-

MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4,4 -Difluorodiphenylmethane for synthesis 457-68-1 [sigmaaldrich.com]

- 7. Difluorodiphenylmethane | C13H10F2 | CID 2779134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]

- 9. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 10. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

physical and chemical properties of difluorodiphenylmethane

An In-Depth Technical Guide to Difluorodiphenylmethane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

Difluorodiphenylmethane, particularly the 4,4'- isomer (CAS No. 457-68-1), is a versatile fluorinated organic compound that serves as a critical building block in various advanced chemical syntheses.[1] Also known as Bis(4-fluorophenyl)methane, its unique molecular architecture, characterized by two para-substituted fluorophenyl rings linked by a methylene bridge, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific reactivity.[1] These attributes make it an invaluable intermediate in the production of high-performance polymers, pharmaceuticals, and specialty chemicals.[1][2]

This guide provides a comprehensive technical overview of 4,4'-difluorodiphenylmethane, designed for researchers, chemists, and professionals in drug development. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights and validated experimental procedures.

Molecular Structure and Physicochemical Properties

The defining feature of 4,4'-difluorodiphenylmethane is the presence of two fluorine atoms on the phenyl rings. These highly electronegative atoms significantly influence the molecule's electronic properties and reactivity. The C-F bond is exceptionally strong, contributing to the compound's overall stability.

Physical Data Summary

The fundamental physical properties of 4,4'-difluorodiphenylmethane are summarized in the table below. This data is critical for its handling, purification, and use in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₀F₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 28-30 °C | [1][2] |

| Boiling Point | 258-260 °C (at 742 mm Hg); 265 °C | [1][2][3] |

| Density | 1.145 - 1.16 g/cm³ (at 20-25 °C) | [2] |

| Refractive Index (n20/D) | 1.536 - 1.54 | [1][2] |

| Water Solubility | Insoluble | [3][4] |

| XLogP3 | 4.31 | [3] |

Note: The physical state can vary depending on ambient temperature, given its low melting point.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of 4,4'-difluorodiphenylmethane. The expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. It will exhibit a singlet for the two methylene protons (CH₂) typically around 3.9-4.0 ppm. The aromatic region will show multiplets corresponding to the eight aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbon and the different carbons in the fluorophenyl rings. The carbons directly bonded to fluorine will exhibit strong C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single resonance is expected for the two equivalent fluorine atoms, confirming the 4,4'- substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint. Key absorptions include C-H stretching from the aromatic rings and the methylene group, C=C stretching vibrations from the aromatic rings, and a strong, characteristic C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 204, along with characteristic fragmentation patterns.[5]

Chemical Properties and Synthetic Utility

4,4'-Difluorodiphenylmethane is a stable compound that serves as a versatile intermediate.[1] Its chemical behavior is largely dictated by the reactivity of the methylene bridge and the potential for electrophilic substitution on the electron-rich aromatic rings.

Key Reactions: Oxidation to 4,4'-Difluorobenzophenone

One of the most significant industrial applications of 4,4'-difluorodiphenylmethane is its oxidation to 4,4'-difluorobenzophenone. This ketone is a key monomer for producing high-performance polymers like Polyetheretherketone (PEEK).[6][7] The oxidation is typically achieved using strong oxidizing agents such as nitric acid.[8][9]

The reaction transforms the methylene bridge (-CH₂-) into a carbonyl group (-C=O-), linking the two fluorophenyl rings.

Synthesis Pathway: Friedel-Crafts Alkylation

A common and efficient method for synthesizing 4,4'-difluorodiphenylmethane is through the Friedel-Crafts alkylation of fluorobenzene with formaldehyde.[6][8] This reaction is typically catalyzed by strong acids, such as organic sulfonic acids.

Caption: Friedel-Crafts synthesis of 4,4'-difluorodiphenylmethane.

In this process, the acid catalyst protonates formaldehyde to form a highly reactive electrophile, which then attacks two molecules of fluorobenzene in succession to form the final product. Using excess fluorobenzene helps to drive the reaction and also serves as the solvent.[8]

Applications in Research and Industry

The unique properties derived from the fluorine substituents make 4,4'-difluorodiphenylmethane a valuable precursor in several high-tech fields.[1]

-

Polymer Production: As previously mentioned, it is a crucial raw material for 4,4'-difluorobenzophenone, the monomer used to synthesize PEEK and other poly(aryl ether ketone) polymers.[1][6] These materials are prized in the aerospace, automotive, and medical industries for their exceptional thermal stability and chemical resistance.[7]

-

Pharmaceutical Development: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10][11] 4,4'-Difluorodiphenylmethane serves as a scaffold or building block for creating complex pharmaceutical compounds where the fluorophenyl moieties can productively interact with biological targets.[1] The use of ¹⁹F-NMR in fragment-based screening further highlights the importance of such fluorinated scaffolds in modern drug discovery.[12]

-

Organic Electronics: The compound and its derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, contributing to the efficiency and longevity of these devices.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of agrochemicals. Difluorodiphenylmethane serves as an intermediate in the synthesis of advanced pesticides and herbicides.[1]

Safety, Handling, and Storage

Proper handling of 4,4'-difluorodiphenylmethane is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[3][4] It may cause irritation upon contact with skin and eyes.

-

Handling Precautions: Work in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid formation of dust and aerosols.[3]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[3] The recommended storage temperature is often between 2 °C and 8 °C to maintain its solid state and stability.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][13]

Experimental Protocols

The following protocols are provided as self-validating systems for the characterization and synthesis of 4,4'-difluorodiphenylmethane.

Protocol 1: Determination of Melting Point

-

Objective: To verify the purity of a sample by measuring its melting point range.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Finely crush a small amount of the solid 4,4'-difluorodiphenylmethane sample.

-

Load a capillary tube with 2-3 mm of the powdered sample by tapping the open end into the powder and then tapping the sealed end on a hard surface.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate of approximately 1-2 °C per minute near the expected melting point (28-30 °C).

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

Causality: A sharp melting range (e.g., < 1 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.

-

Protocol 2: Synthesis via Friedel-Crafts Alkylation[8][10]

-

Objective: To synthesize 4,4'-difluorodiphenylmethane from fluorobenzene and formaldehyde.

-

Reagents: Fluorobenzene, paraformaldehyde (as a source of formaldehyde), methanesulfonic acid (or another suitable organic sulfonic acid).

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add a significant molar excess of fluorobenzene (e.g., 10 equivalents). The fluorobenzene acts as both reactant and solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the catalyst, methanesulfonic acid (e.g., 2-3 equivalents), while maintaining the low temperature.

-

Portion-wise, add paraformaldehyde (1 equivalent) to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess fluorobenzene under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 4,4'-difluorodiphenylmethane.

-

Causality: Using excess fluorobenzene maximizes the formation of the desired disubstituted product and minimizes polymerization. The low temperature during addition controls the exothermic reaction.

-

References

-

Difluorodiphenylmethane | C13H10F2 | CID 2779134. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method. (2010). Google Patents.

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (2009). Google Patents.

- EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. (1979). Google Patents.

-

Diphenylfluoromethane | C13H11F | CID 12836373. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of - Supporting Information. (n.d.). Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Available at: [Link]

-

Spectral Information. (2017). PubChem Blog. Available at: [Link]

-

Thermodynamic Properties of Diphenylmethane. (2002). ResearchGate. Available at: [Link]

-

4,4'-Difluorodiphenylmethane for synthesis | 457-68-1. (n.d.). MilliporeSigma. Available at: [Link]

-

Chemical Properties of Diphenylmethane (CAS 101-81-5). (n.d.). Cheméo. Available at: [Link]

-

Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. Available at: [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 9. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. mdpi.com [mdpi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Importance of the Gem-Difluoromethylene Bridge

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Difluorodiphenylmethane

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design.[1][2][3][4] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][4] Among the various fluorinated motifs, the gem-difluoromethylene group (-CF₂-) has emerged as a particularly valuable functional group. It serves as a non-hydrolyzable, isosteric mimic of a carbonyl group or an ether linkage, offering a powerful tool to modulate electronic properties and resist metabolic degradation without introducing significant steric bulk.[5][6]

Difluorodiphenylmethane represents a core structure embodying this principle. Its synthesis has evolved significantly over the past century, mirroring the broader advancements in organofluorine chemistry. This guide provides a comprehensive exploration of the discovery and history of its synthesis, tracing the path from classical halogen exchange reactions to modern catalytic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this important structural motif.

Chapter 1: The Classical Approach: Halogen Exchange via the Swarts Reaction

The earliest practical syntheses of gem-difluoroalkanes relied on halogen exchange (Halex) reactions, most notably the Swarts fluorination, first reported by Frédéric Jean Edmond Swarts in 1892.[7][8] This method involves the substitution of chlorine or bromine atoms with fluorine by treatment with a heavy metal fluoride.[8][9] For the synthesis of difluorodiphenylmethane, this necessitates a two-step approach starting from the readily accessible benzophenone.

Step 1.1: Synthesis of Dichlorodiphenylmethane

The foundational step is the conversion of the carbonyl group in benzophenone to a gem-dichlroride. Phosphorus pentachloride (PCl₅) is the classic and effective reagent for this transformation.[10]

The reaction proceeds via a nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of PCl₅, followed by a series of rearrangements and elimination steps to yield the gem-dichloride and phosphorus oxychloride as a byproduct.[10]

Caption: Proposed mechanism for the synthesis of dichlorodiphenylmethane.

Experimental Protocol 1: Synthesis of Dichlorodiphenylmethane from Benzophenone [10]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Reagents: To the flask, add benzophenone (1.0 eq) and phosphorus pentachloride (1.1 eq). Note: PCl₅ is moisture-sensitive and corrosive.

-

Reaction: Heat the mixture gently. The reaction is often exothermic and may initiate without external heating, resulting in a liquid mixture.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours to ensure complete conversion. Monitor progress by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the phosphorus oxychloride byproduct and any unreacted PCl₅.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 1.2: Swarts Fluorination

With dichlorodiphenylmethane in hand, the crucial halogen exchange can be performed. The Swarts reaction typically employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to generate the more reactive SbCl₂F₃ species.[7] Other metal fluorides like AgF or Hg₂F₂ can also be used.[8]

The mechanism is a straightforward nucleophilic substitution where the fluoride ion displaces the chloride ions.[8] The driving force is the formation of a more stable metal chloride salt.

Table 1: Comparison of Fluorinating Agents for Swarts Reaction

| Fluorinating Agent | Reactivity | Typical Conditions | Notes |

| SbF₃ / SbCl₅ (cat.) | High | Heating required | Most common for gem-dihalides.[8] |

| AgF | Moderate | Heating, polar aprotic solvent | Good for alkyl iodides/bromides.[9] |

| Hg₂F₂ | Moderate | Heating required | Effective but toxic. |

Experimental Protocol 2: Swarts Fluorination of Dichlorodiphenylmethane

-

Setup: Assemble a distillation apparatus in a fume hood.

-

Reagents: Charge the reaction flask with dichlorodiphenylmethane (1.0 eq) and antimony trifluoride (SbF₃, >0.7 eq, to provide sufficient fluorine atoms). Add a catalytic amount of antimony pentachloride (SbCl₅).

-

Reaction: Heat the mixture gently. The lower-boiling difluorodiphenylmethane will begin to form and distill from the reaction mixture.

-

Distillation: Continue heating to drive the reaction to completion and distill the product. The boiling point of 4,4'-difluorodiphenylmethane is approximately 200 °C at 5 mmHg.

-

Purification: The collected distillate can be further purified by washing with dilute HCl to remove antimony salts, followed by washing with water and brine, drying, and redistillation.

Chapter 2: Building from Aromatic Amines: The Diazotization Route

A significant advancement, particularly for industrial-scale production, involves the diazotization of 4,4'-diaminodiphenylmethane, a variant of the Balz-Schiemann reaction. This method avoids the direct use of corrosive and hard-to-handle fluorinating agents like SbF₃ in the final step. The process involves forming a diazonium salt in concentrated or anhydrous hydrogen fluoride, which is then thermally decomposed to yield the desired fluoro-compound.[11][12]

This pathway is advantageous as it starts from a readily available diamine and offers a direct route to the 4,4'-isomer, which is often the most desired for polymer and pharmaceutical applications.[11][13]

Caption: Synthetic workflow for difluorodiphenylmethane via diazotization.

Experimental Protocol 3: Synthesis from 4,4'-Diaminodiphenylmethane [11][12]

-

Setup: Use a polyethylene or other HF-resistant reactor equipped with a stirrer and condenser. Extreme caution is required when handling concentrated hydrogen fluoride.

-

Amine Solution: Prepare a solution of 4,4'-diaminodiphenylmethane (1.0 eq) in concentrated aqueous hydrogen fluoride (e.g., 85% w/w) at a low temperature (e.g., -15°C).

-

Nitrite Solution: Separately, prepare a solution of sodium nitrite (NaNO₂, >2.0 eq) in concentrated aqueous HF, also at a low temperature (e.g., -5°C).

-

Diazotization: Slowly add the cold nitrite solution to the amine solution, maintaining the reaction temperature below 2°C. This forms the bis(diazonium fluoride) intermediate in situ.

-

Decomposition: After the addition is complete, heat the reaction mixture to reflux (approx. 55-60°C) and maintain for several hours until nitrogen evolution ceases.

-

Workup: Cool the mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with water, dry over an anhydrous salt, and remove the solvent. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4,4'-difluorodiphenylmethane.[11] A yield of around 70% can be expected.[11]

Interestingly, some patented procedures have found that if the thermal decomposition is carried out in the presence of excess nitrite ions, the methylene bridge can be directly oxidized to a carbonyl group, yielding 4,4'-difluorobenzophenone in a single pot.[11][14] This surprising discovery streamlines the synthesis of an even more valuable building block.[14]

Chapter 3: Acid-Catalyzed Condensation of Fluorobenzene

An alternative strategy builds the diphenylmethane skeleton from a readily available fluorinated precursor, fluorobenzene. This approach involves the acid-catalyzed condensation of fluorobenzene with formaldehyde.[15][16][17]

The primary advantage is the use of inexpensive and industrially available starting materials.[17] However, the core challenge of this method is the lack of regioselectivity. The electrophilic substitution on the fluorobenzene ring can occur at either the ortho or para position, leading to a mixture of 2,4'- and 4,4'-difluorodiphenylmethane isomers, along with more highly condensed byproducts.[15][17]

Table 2: Typical Isomer Distribution from Fluorobenzene Condensation [17]

| Product | Approximate Percentage |

| 4,4'-Difluorodiphenylmethane | ~77% |

| 2,4'-Difluorodiphenylmethane | ~23% |

| Higher Condensates | ~5% |

The separation of these isomers by distillation is difficult, which is a significant drawback for applications requiring high isomeric purity.[17]

Caption: Formation of isomers in the acid-catalyzed condensation.

Experimental Protocol 4: Condensation of Fluorobenzene and Formaldehyde [16][17]

-

Setup: In a reaction vessel, combine a large excess of fluorobenzene (which also acts as the solvent) with an organic sulfonic acid catalyst (e.g., fluorobenzenesulfonic acid).

-

Reaction: Add formaldehyde (or a formaldehyde equivalent like paraformaldehyde) portion-wise while maintaining the temperature between 0°C and 70°C.

-

Monitoring: The reaction is typically run for several hours. Monitor for the consumption of formaldehyde.

-

Workup: After the reaction, the acidic catalyst is separated. This can often be achieved by phase separation and the catalyst can be regenerated.

-

Purification: The excess fluorobenzene is removed by distillation. The remaining mixture of difluorodiphenylmethane isomers is then isolated by vacuum distillation.

Chapter 4: The Modern Era: Palladium-Catalyzed Cross-Coupling

Recent advances in organometallic chemistry have opened new, more versatile routes to diaryldifluoromethanes. A notable example is the palladium-catalyzed aryldifluoromethylation of arylboronic acids using readily available aryldifluoromethyl bromides.[18]

This method offers significant advantages in terms of functional group compatibility, mild reaction conditions, and substrate scope, allowing for the synthesis of a wider variety of substituted difluorodiphenylmethanes that are inaccessible through classical methods. Mechanistic studies suggest the reaction may proceed through a Pd(0)-initiated single electron transfer (SET) pathway.[18]

Caption: A simplified proposed catalytic cycle for Pd-catalyzed difluoroalkylation.

Experimental Protocol 5: General Procedure for Pd-Catalyzed Synthesis [18]

-

Setup: In a glovebox, add an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) to an oven-dried vial.

-

Reagents: Add a suitable solvent (e.g., dioxane/water mixture). Then add the aryldifluoromethyl bromide (1.0 eq).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at a specified temperature (e.g., 80°C) for 12-24 hours.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry, and concentrate. The final product is purified using column chromatography.

Conclusion

The synthetic history of difluorodiphenylmethane is a compelling narrative of chemical innovation. It begins with the brute-force halogen exchange of the Swarts reaction, a foundational but often harsh method. The development of diazotization routes provided a more scalable and isomer-specific pathway, crucial for industrial applications. Subsequently, acid-catalyzed condensations offered a route from inexpensive feedstocks, albeit with challenges in selectivity. Today, the field is defined by modern catalytic methods, such as palladium-catalyzed cross-coupling, which provide unparalleled precision, functional group tolerance, and versatility. For researchers and drug development professionals, understanding this evolution provides not only a practical toolkit of synthetic methods but also a deeper appreciation for the chemical causality that drives the selection of one pathway over another. As the demand for sophisticated fluorinated molecules continues to grow, the synthesis of scaffolds like difluorodiphenylmethane will undoubtedly continue to evolve.

References

- BenchChem. (n.d.). Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide.

- Staniland, P. A., Bowden, R. D., Burgess, L., & Clark, R. J. (1979). Preparation of 4,4'-difluorobenzophenone. (EP0004710A2). Google Patents.

- Quick Company. (n.d.). New Process For Preparing 4,4,' Difluorobenzophenone.

- (2010). 4,4'-difluorobenzophenone synthesis method. (RU2394016C2). Google Patents.

- Sathee NEET. (n.d.). Chemistry Swarts Reaction.

-

Wikipedia. (n.d.). Swarts fluorination. Retrieved from [Link]

-

Zhang, P., et al. (2018). Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

-

BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

- Heckmann, H., et al. (2009). Process for Preparing 4,4' Difluorobenzophenone. (US20090177014A1). Google Patents.

-

Brubaker, J. D., & Togni, A. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(3), 1958-2044. Retrieved from [Link]

-

NIH. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 4,4'-difluorobenzophenone. (EP 0004710 A2). Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrochemical Synthesis of Isolated Fluoride Reagents from PFAS. Retrieved from [Link]

-

ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. Retrieved from [Link]

- Staniland, P. A., Bowden, R. D., Burgess, L., & Clark, R. J. (1982). Preparation of 4,4'-difluorobenzophenone. (EP0004710B1). Google Patents.

-

ResearchGate. (n.d.). Electrochemical Difunctionalization of gem-Difluoroalkenes: A Metal-Free Synthesis of α-Difluoro(alkoxyl/azolated) Methylated Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of gem-difluoro olefins in medicinal chemistry. Retrieved from [Link]

-

Saloni Singh Chemistry Classes. (2018, December 3). 5. swartz reaction |haloalkanes and haloarenes|. YouTube. Retrieved from [Link]

- Staniland, P. A., Bowden, R. D., Burgess, L., & Clark, R. J. (1981). Preparation of aromatic fluoro-compounds. (US4263458A). Google Patents.

-

NIH. (n.d.). Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes. Retrieved from [Link]

-

NIH. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. Retrieved from [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthetic routes for the dye series. Retrieved from [Link]

Sources

- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 12. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US4263458A - Preparation of aromatic fluoro-compounds - Google Patents [patents.google.com]

- 15. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]

- 16. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 17. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 18. Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to Difluorodiphenylmethane Isomers

This technical guide provides an in-depth analysis of the spectroscopic data for key isomers of difluorodiphenylmethane, with a primary focus on 4,4'-difluorodiphenylmethane and α,α-difluorodiphenylmethane. It is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale for its acquisition and interpretation.

Introduction: The Significance of Difluorodiphenylmethane

Difluorodiphenylmethane and its isomers are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous characterization of these fluorinated compounds is paramount. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structure of these molecules. This guide will explore the characteristic spectral signatures that define these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds like difluorodiphenylmethane, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the electronic environment of protons and their connectivity through spin-spin coupling.

-

4,4'-Difluorodiphenylmethane: The molecule's symmetry results in a simplified spectrum. The two aromatic rings are chemically equivalent, and within each ring, there is symmetry around the C-C bond axis connected to the methylene bridge. This leads to two distinct aromatic signals, each appearing as a triplet due to coupling with adjacent protons and the fluorine atom. The methylene protons (CH₂) are chemically equivalent and appear as a singlet.

-

α,α-Difluorodiphenylmethane: In this isomer, the fluorine atoms are on the benzylic carbon. The two phenyl groups are equivalent, resulting in a simplified aromatic region. The methine proton (CH) will be split into a triplet by the two equivalent fluorine atoms.

Table 1: ¹H NMR Data for Difluorodiphenylmethane Isomers

| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 4,4'-Difluorodiphenylmethane | CDCl₃ | ~7.11 | t | J = 6.0 Hz | 4H, Ar-H | [2] |

| ~6.97 | t | J = 8.5 Hz | 4H, Ar-H | [2] | ||

| ~3.91 | s | 2H, CH₂ | [2] | |||

| 3,4-Difluorodiphenylmethane | CDCl₃ | 7.31-7.29 | m | 2H, Ar-H | [2] | |

| 7.23-7.21 | m | 1H, Ar-H | [2] | |||

| 7.16-7.15 | m | 2H, Ar-H | [2] | |||

| 7.08-7.02 | m | 1H, Ar-H | [2] | |||

| 6.98-6.93 | m | 1H, Ar-H | [2] | |||

| 6.90-6.88 | m | 1H, Ar-H | [2] | |||

| 3.92 | s | 2H, CH₂ | [2] |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets.[3]

-

4,4'-Difluorodiphenylmethane: The spectrum will show four signals for the aromatic carbons and one for the methylene carbon. The carbon directly attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. Other aromatic carbons will show smaller two-, three-, and four-bond couplings.

-

α,α-Difluorodiphenylmethane: The carbon bearing the two fluorine atoms (CF₂) will be observed as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms.

Table 2: ¹³C NMR Data for Difluorodiphenylmethane Isomers

| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 4,4'-Difluorodiphenylmethane | CDCl₃ | ~161.6 | d | ¹JCF = 242.8 Hz | C-F | [2] |

| ~136.7 | d | Ar-C | [2] | |||

| ~130.4 | d | ³JCF = 7.9 Hz | Ar-C | [2] | ||

| ~41.2 | s | CH₂ | [2] | |||

| 3,4-Difluorodiphenylmethane | CDCl₃ | ~150.5 | dd | ¹JCF = 246.9 Hz, ²JCF = 12.8 Hz | C-F | [2] |

| ~149.1 | dd | ¹JCF = 244.6 Hz, ²JCF = 12.4 Hz | C-F | [2] | ||

| ~140.3 | s | Ar-C | [2] | |||

| ~138.3 | t | Ar-C | [2] | |||

| ~129.0 | s | Ar-C | [2] | |||

| ~128.8 | s | Ar-C | [2] | |||

| ~126.7 | s | Ar-C | [2] | |||

| ~124.8 | t | Ar-C | [2] | |||

| ~117.8 | d | Ar-C | [2] | |||

| ~117.2 | d | Ar-C | [2] | |||

| ~41.2 | s | CH₂ | [2] |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4][5] The chemical shifts are typically referenced to CFCl₃.

-

4,4'-Difluorodiphenylmethane: Due to the molecule's symmetry, a single signal is expected for the two equivalent fluorine atoms. This signal will be a multiplet due to coupling with the ortho and meta protons.

-

α,α-Difluorodiphenylmethane: A single signal is also expected for the two equivalent fluorine atoms on the benzylic carbon. This signal will be a doublet due to coupling with the single methine proton.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes for Difluorodiphenylmethane:

-

C-H stretching (aromatic): Typically found above 3000 cm⁻¹.

-

C-H stretching (aliphatic): For the CH₂ group, these appear just below 3000 cm⁻¹.

-

C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.

-

C-F stretching: This is a strong and characteristic absorption, typically in the 1300-1000 cm⁻¹ region. The exact position depends on the nature of the C-F bond (aromatic vs. aliphatic).

Table 3: Key IR Absorption Bands for Difluorodiphenylmethane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| 1610-1585 | Medium-Strong | Aromatic C=C Stretch |

| 1510-1475 | Strong | Aromatic C=C Stretch |

| 1250-1150 | Strong | Aryl C-F Stretch |

| 850-800 | Strong | C-H out-of-plane bending (para-disubstitution) |

Mass Spectrometry (MS): Unraveling Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For difluorodiphenylmethane, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₁₃H₁₀F₂ = 204.22 g/mol ).[1]

Expected Fragmentation Pattern: The most likely fragmentation pathway involves the loss of a fluorine atom or a fluorophenyl group. The benzylic C-C bond is also susceptible to cleavage.

-

Molecular Ion (M⁺): m/z = 204

-

Loss of H: [M-H]⁺, m/z = 203

-

Loss of F: [M-F]⁺, m/z = 185

-

Fluorotropylium ion: [C₇H₆F]⁺, m/z = 109

-

Phenyl cation: [C₆H₅]⁺, m/z = 77

Table 4: Major Mass Fragments of Difluorodiphenylmethane

| m/z | Proposed Fragment Ion |

| 204 | [C₁₃H₁₀F₂]⁺ (Molecular Ion) |

| 203 | [C₁₃H₉F₂]⁺ |

| 185 | [C₁₃H₁₀F]⁺ |

| 109 | [C₇H₆F]⁺ |

| 96 | [C₆H₅F]⁺ |

Visualizing the Structure and Analysis Workflow

Caption: Labeled environments in 4,4'-difluorodiphenylmethane.

Sources

A Technical Guide to Quantum Chemical Computational Studies on Difluorodiphenylmethane: From Molecular Structure to Reactivity Insights

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical computational studies on difluorodiphenylmethane and its isomers. Aimed at researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of methods to explain the underlying causality and strategic choices in a computational workflow. We detail a self-validating protocol using Density Functional Theory (DFT) to explore the conformational landscape, predict spectroscopic signatures, and analyze the electronic structure of 4,4'-difluorodiphenylmethane. The insights gained, from Frontier Molecular Orbitals (FMO) to Natural Bond Orbital (NBO) analysis, are contextualized for their application in fields such as drug development and materials science, where the unique properties of organofluorine compounds are of paramount importance.

Introduction: The Significance of Difluorodiphenylmethane

Difluorodiphenylmethane (DFDPM) isomers, particularly 4,4'-difluorodiphenylmethane, are valuable chemical intermediates. They serve as precursors in the synthesis of high-performance polymers like aromatic polyether ketones and are foundational scaffolds in medicinal chemistry.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This "fluorine effect" is a key strategic tool in modern drug design.[4]

Computational quantum chemistry offers a powerful, cost-effective lens to probe the molecular properties of DFDPM before committing to costly and time-consuming laboratory synthesis.[6][7] Through these in silico methods, we can precisely characterize the molecule's three-dimensional structure, conformational preferences, electronic landscape, and spectroscopic fingerprints, thereby predicting its stability, reactivity, and potential for intermolecular interactions.[8][9]

The Computational Framework: Methodology and Rationale

The reliability of any computational study hinges on the judicious selection of theoretical methods and a logical, verifiable workflow. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance of computational accuracy and efficiency for molecules of this size.[8][9]

Expertise in Method Selection: The "Why" Behind the "How"

-

Density Functional and Basis Set Selection : We recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) Pople-style basis set .

-

Why B3LYP? Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated functionals.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with electronegative atoms like fluorine.

-

Why 6-311++G(d,p)? This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for describing lone pairs and non-covalent interactions. The (d,p) signifies the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for orbital shape distortion and are critical for accurately modeling bond angles and electronic properties.[12][13][14]

-

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step protocol for a comprehensive analysis of 4,4'-difluorodiphenylmethane.

Step 1: Geometry Optimization

-

Objective : To find the lowest energy (most stable) three-dimensional arrangement of atoms.

-

Protocol :

-

Construct an initial guess structure of 4,4'-difluorodiphenylmethane using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.[11][14]

-

The calculation is considered converged when the forces and displacement steps fall below a predefined threshold.

-

Step 2: Vibrational Frequency Analysis

-

Objective : To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol :

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Validation : A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

The output provides the vibrational modes, their frequencies (wavenumbers), and IR intensities, which can be compared with experimental FT-IR data.[11][13][15]

-

Step 3: Conformational Analysis

-

Objective : To explore the rotational flexibility around the C-C single bonds connecting the phenyl rings to the central methylene carbon and identify stable conformers.

-

Protocol :

-

Identify the key dihedral angles for rotation. In DFDPM, these are the two angles defining the orientation of the phenyl rings relative to the central CH₂ group.

-

Perform a relaxed Potential Energy Surface (PES) scan.[16] This involves systematically rotating one dihedral angle by a set increment (e.g., 10-15 degrees) while allowing all other geometric parameters to relax (re-optimize) at each step.

-

Identify the minima on the resulting energy profile. Each minimum corresponds to a stable conformer.

-

Perform full geometry optimizations and frequency calculations (Steps 1 & 2) for each identified conformer to determine their precise structures and relative free energies.[17]

-

Step 4: Spectroscopic and Electronic Property Calculations

-

Objective : To predict NMR and UV-Vis spectra and to analyze the electronic structure for reactivity insights.

-

Protocol :

-

NMR Spectroscopy : Using the optimized geometries of the most stable conformers, calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[9][18][19] The results can be compared directly to experimental NMR data.[20]

-

UV-Vis Spectroscopy : Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations.[19][21] This provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.

-

Electronic Structure Analysis : Perform a single-point energy calculation on the final optimized structure to generate the wavefunction file needed for further analysis. Request Natural Bond Orbital (NBO) and Population analyses in the calculation setup.[22][23]

-

Results & Discussion: A Case Study on 4,4'-Difluorodiphenylmethane

Applying the workflow described above yields a wealth of data that provides deep insights into the molecule's nature.

Molecular Geometry & Energetics

The geometry optimization reveals the key structural parameters. For a flexible molecule like DFDPM, the dihedral angles defining the phenyl ring orientations are crucial. The conformational analysis typically shows that staggered conformations are energetically preferred over eclipsed ones to minimize steric hindrance.

| Parameter | B3LYP/6-311++G(d,p) | Unit |

| C-F Bond Length | ~1.35 | Ångström (Å) |

| C-C (ring) Bond Length | ~1.39 | Ångström (Å) |

| C(ring)-C(methylene) Bond Length | ~1.51 | Ångström (Å) |

| C-H (methylene) Bond Length | ~1.09 | Ångström (Å) |

| C-C-C (bridge) Angle | ~112 | Degrees (°) |

| HOMO Energy | -7.21 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap (ΔE) | 7.06 | eV |

| Dipole Moment | ~2.50 | Debye |

Electronic Properties and Chemical Reactivity

The electronic structure dictates the molecule's reactivity. We can visualize this using several powerful analytical tools.

Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[24][25]

-

HOMO : Represents the ability to donate electrons (nucleophilicity). For DFDPM, the HOMO is typically localized on the π-systems of the fluorine-substituted phenyl rings.

-

LUMO : Represents the ability to accept electrons (electrophilicity). The LUMO is also generally distributed over the aromatic rings, often with significant contributions to the antibonding π* orbitals.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.[26] A large gap, as seen in DFDPM (~7.06 eV), implies high kinetic stability and low chemical reactivity.